N-cyclobutylpiperidine-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylpiperidine-3-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through both catalytic and non-catalytic methods . One common approach is the direct amidation of carboxylic acids with amines, which can be facilitated by various coupling agents and catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclobutylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: As an analog of vigabatrin, it is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy.
Industry: It is used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-cyclobutylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can affect various biochemical processes. For example, it may inhibit the activity of gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain and resulting in anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclobutylpiperidine-3-carboxamide include other piperidine derivatives and carboxamides, such as:
Vigabatrin: A known anticonvulsant drug used to treat epilepsy.
N-sulfonylpiperidine-3-carboxamides: These compounds have been studied for their potential antiviral activity against hepatitis B virus.
Indole 3-carboxamides: These compounds are known for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct pharmacological properties. Its cyclobutyl group and piperidine ring contribute to its stability and ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-cyclobutylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-9-4-1-5-9)8-3-2-6-11-7-8/h8-9,11H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDLICZUDBZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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